molecular formula C6H5F2NO B6319505 4-(Difluoromethoxy)pyridine CAS No. 1210387-26-0

4-(Difluoromethoxy)pyridine

Cat. No.: B6319505
CAS No.: 1210387-26-0
M. Wt: 145.11 g/mol
InChI Key: RZCULSLCAXRCRD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)pyridine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. These properties make it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine derivatives with difluorocarbene precursors. For example, the reaction of 4-hydroxypyridine with difluoromethylating agents such as chlorodifluoromethane (HCFC-22) in the presence of a base like potassium hydroxide (KOH) can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluorocarbene reagents and transition metal catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .

Scientific Research Applications

4-(Difluoromethoxy)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Difluoromethoxy)pyridine can be compared with other fluorinated heterocycles such as:

    4-(Trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group, which is bulkier and more electronegative.

    4-(Difluoromethylthio)pyridine: Contains a difluoromethylthio group, which imparts different electronic and steric properties.

    4-(Difluoromethyl)pyridine: Lacks the oxygen atom in the substituent, resulting in different reactivity and applications.

The uniqueness of this compound lies in its balance of electronegativity, lipophilicity, and hydrogen-bonding capacity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(difluoromethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCULSLCAXRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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